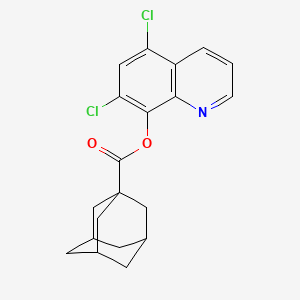![molecular formula C20H21N3O3S B3929707 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B3929707.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide
説明
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide, also known as Nitro-TAMRA, is a fluorescent probe that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of biochemistry and molecular biology as a tool for studying protein-protein interactions and enzyme activities.
作用機序
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide works by binding to specific amino acid residues on the surface of proteins. This binding causes a conformational change in the protein, which results in a change in the fluorescence emission of this compound. This change in fluorescence can be measured and used to study protein-protein interactions and enzyme activities.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that has no known physiological effects. This compound does not interact with cellular components and is therefore safe to use in lab experiments.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is its high sensitivity and selectivity for specific amino acid residues on the surface of proteins. This makes it an ideal tool for studying protein-protein interactions and enzyme activities. Additionally, this compound has a high quantum yield, which allows for accurate measurement of fluorescence emission.
One limitation of this compound is its relatively short fluorescence lifetime, which limits its use in time-resolved experiments. Additionally, this compound is sensitive to pH changes, which can affect its fluorescence emission.
将来の方向性
The use of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide in scientific research is still expanding, and there are many potential future directions for its use. Some potential future directions include:
1. Studying the interaction of this compound with different amino acid residues on the surface of proteins to expand its selectivity.
2. Developing new methods for using this compound in time-resolved experiments.
3. Studying the use of this compound in vivo to study protein-protein interactions and enzyme activities in living organisms.
4. Developing new fluorescent probes based on the structure of this compound with improved properties for specific applications.
In conclusion, this compound is a valuable tool for studying protein-protein interactions and enzyme activities in scientific research. Its unique properties make it an ideal fluorescent probe for these applications, and its use is still expanding in the scientific community. With continued research and development, this compound and its derivatives have the potential to revolutionize the study of protein-protein interactions and enzyme activities.
科学的研究の応用
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is widely used in scientific research as a fluorescent probe for studying protein-protein interactions and enzyme activities. This compound has been used to study the binding of proteins such as calmodulin and tubulin to their respective ligands. This compound has also been used to study enzyme activities such as the activity of the protease thrombin.
特性
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(20-8-12-5-13(9-20)7-14(6-12)10-20)22-19-21-17(11-27-19)15-1-3-16(4-2-15)23(25)26/h1-4,11-14H,5-10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSYIBVENEXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929633.png)
![2-chloro-N-[({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929641.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3929673.png)
![5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid](/img/structure/B3929675.png)

![N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B3929685.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3929700.png)
![4-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3929708.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)

![{4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)